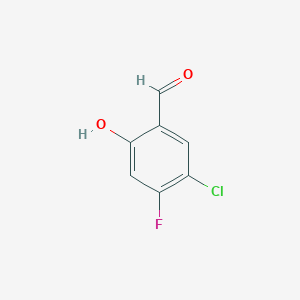![molecular formula C15H20N4O B2949058 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1316730-31-0](/img/structure/B2949058.png)
2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound featuring both pyrido and pyrimidine rings. It exhibits diverse chemical reactivity due to its multiple functional groups, making it a compound of significant interest in organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multistep reactions:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: : This step often involves the condensation of pyrimidine derivatives with β-ketoesters under basic conditions.
Introduction of the propylamino group: : This can be achieved through a substitution reaction where an amino group is replaced with a propylamino moiety, typically using propylamine and a suitable catalyst.
Propylimino modification: : This is often conducted through a Schiff base formation, where the aldehyde or ketone precursor reacts with propylamine under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production involves similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and catalysis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes:
Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.
Reduction: : Using reducing agents like sodium borohydride to convert imines to amines.
Substitution: : Electrophilic or nucleophilic substitutions depending on the reacting partner.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens, alkyl halides, with suitable solvents such as ethanol or acetone.
Major Products Formed
Major products vary with reaction types but typically include:
N-oxides from oxidation.
Amines from reduction.
Substituted derivatives from substitution reactions.
Scientific Research Applications
2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one finds application across multiple fields:
Chemistry: : As a building block for more complex heterocyclic compounds.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored as a candidate in drug development for its bioactive properties.
Industry: : Used in the synthesis of dyes and materials with specific electronic properties.
Mechanism of Action
This compound exerts its effects primarily through interactions with cellular targets:
Molecular Targets: : Often interacts with enzymes and receptors, potentially modifying their activity.
Pathways Involved: : Can influence metabolic and signaling pathways through enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(propylimino)methyl-pyrido[1,2-a]pyrimidin-4-one: : Lacks the propylamino group.
2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: : Similar structure but with ethyl groups instead of propyl groups.
Highlighting Uniqueness
The dual presence of propylamino and propylimino groups differentiates 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one from its analogs, potentially imparting unique bioactive properties and synthetic versatility.
For further elaboration or nuanced details, feel free to dive into any specific section!
Properties
IUPAC Name |
2-(propylamino)-3-(propyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-8-16-11-12-14(17-9-4-2)18-13-7-5-6-10-19(13)15(12)20/h5-7,10-11,17H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGYNMWIBBRNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-acetamidobenzamide](/img/structure/B2948975.png)
![4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2948977.png)
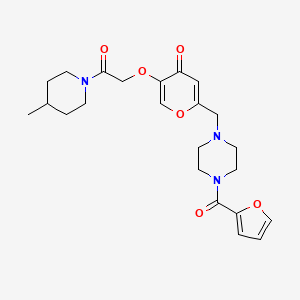
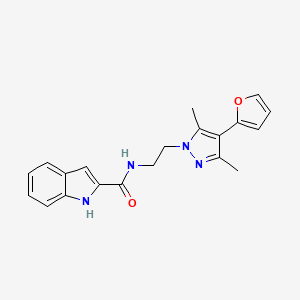
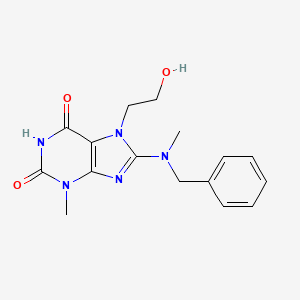
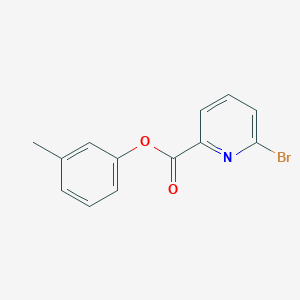
![1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948989.png)
![2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2948990.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)propanamide](/img/structure/B2948992.png)
![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)

![2-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948995.png)
